HSP90-IN-27 -

HSP90-IN-27

Catalog Number: EVT-5929690
CAS Number:
Molecular Formula: C18H21N3O2S
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HSP90-IN-27 is classified within the category of small molecule inhibitors targeting HSP90. This classification is significant due to the role of HSP90 in cancer biology, where it stabilizes numerous oncoproteins. The compound's design aims to enhance potency and selectivity while minimizing off-target effects and toxicity associated with earlier generations of HSP90 inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of HSP90-IN-27 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various organic reactions.
  2. Coupling Reactions: A series of coupling reactions are performed to construct the core structure of the compound. This often involves the use of protecting groups to ensure selectivity during synthesis.
  3. Purification: Following synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels necessary for biological evaluation.

The specific synthetic pathway may vary based on the initial design and desired modifications, but it generally follows established protocols for synthesizing HSP90 inhibitors.

Molecular Structure Analysis

Structure and Data

HSP90-IN-27 exhibits a complex molecular structure characterized by:

  • Core Structure: The backbone typically includes a resorcinol or similar moiety, which is essential for binding to the ATP-binding site of HSP90.
  • Functional Groups: Various functional groups are incorporated to enhance solubility and binding affinity.
  • Molecular Weight: The molecular weight is typically within the range suitable for drug-like properties, often between 400-600 Daltons.

The three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into its binding interactions with HSP90.

Chemical Reactions Analysis

Reactions and Technical Details

HSP90-IN-27 undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  1. Nucleophilic Substitution: Key reactions often involve nucleophilic substitution at specific positions on the aromatic rings.
  2. Cyclization Reactions: These may be employed to close rings or form complex structures that enhance binding.
  3. Hydrolysis: Upon entering biological systems, hydrolysis can occur, impacting the compound's stability and efficacy.

The detailed reaction mechanisms can be analyzed using spectroscopic methods to confirm product formation and yield.

Mechanism of Action

Process and Data

The mechanism of action for HSP90-IN-27 primarily involves:

  1. Binding Affinity: The compound binds to the ATP-binding pocket of HSP90, inhibiting its chaperone activity.
  2. Client Protein Destabilization: By inhibiting HSP90, client proteins that rely on this chaperone for stability are destabilized, leading to their degradation via proteasomal pathways.
  3. Induction of Apoptosis: The disruption of client protein function can trigger apoptotic pathways in cancer cells, enhancing therapeutic efficacy.

Studies have shown that compounds like HSP90-IN-27 can induce significant apoptosis in cancer cell lines by disrupting critical signaling pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HSP90-IN-27 exhibits several notable physical and chemical properties:

  • Solubility: It is designed to have good aqueous solubility to facilitate bioavailability.
  • Stability: The compound should demonstrate stability under physiological conditions, with minimal degradation over time.
  • Log P Value: The partition coefficient (Log P) indicates its lipophilicity, which is crucial for membrane permeability.

These properties are essential for ensuring that the compound can effectively reach its target within biological systems.

Applications

Scientific Uses

HSP90-IN-27 has several potential applications in scientific research and therapeutics:

Structural Biology and Molecular Mechanisms of HSP90

Domain Architecture of HSP90: N-Terminal, Middle, and C-Terminal Domains

HSP90 exists as a constitutive homodimer, with each protomer comprising three structurally and functionally distinct domains. The N-terminal domain (NTD) (∼25 kDa) contains a deeply conserved nucleotide-binding pocket that serves as the binding site for ATP and competitive inhibitors like HSP90-IN-27 [6] [10]. This domain features a unique "lid" segment (residues 98–121 in yeast) that undergoes conformational changes upon ATP binding, transitioning from an open to closed state to encapsulate the nucleotide [2] [5]. The middle domain (MD) (∼35 kDa) harbors the catalytic loop essential for ATP hydrolysis (including the conserved Arg380 in yeast) and provides primary binding sites for client proteins and numerous co-chaperones [6] [10]. The C-terminal domain (CTD) (∼20 kDa) mediates constitutive dimerization through hydrophobic interactions and contains the MEEVD motif that recruits tetratricopeptide repeat (TPR)-domain co-chaperones [6] [10]. These domains are connected by a flexible, charged linker region that enables large-scale conformational rearrangements essential for chaperone function.

Table 1: Functional Domains of the HSP90 Protomer

DomainStructural FeaturesFunctional RolesKey Residues/Motifs
N-Terminal (NTD)βαβ-fold, nucleotide-binding pocketATP binding, inhibitor binding, lid segment regulates nucleotide accessAsp79 (ATP coordination), Gly-rich motifs (lid flexibility)
Middle Domain (MD)α-helical bundles, catalytic loopClient protein binding, ATP hydrolysis, co-chaperone recruitmentArg380 (catalysis), hydrophobic client interfaces
C-Terminal (CTD)Dimerization helix, TPR recognition siteConstitutive dimerization, co-chaperone recruitmentMEEVD motif (TPR binding), hydrophobic dimer interface
Charged LinkerUnstructured regionDomain flexibility, conformational transitionsVariable length, phosphorylation sites

ATPase-Driven Conformational Dynamics and Chaperone Cycle

The HSP90 chaperone cycle is driven by ATP binding and hydrolysis, which triggers coordinated structural transitions between distinct conformational states. In the nucleotide-free ("open-V") state, HSP90 adopts a flexible, asymmetric dimer with separated NTDs [6] [10]. ATP binding induces N-terminal dimerization, forming a closed, symmetric conformation where the NTDs establish inter-protomer contacts [2] [9]. This closure brings the catalytic loop of the MD into proximity with the ATP bound at the NTD, enabling hydrolysis. The energy from ATP hydrolysis drives a conformational reset to the open state, facilitating client protein release [5] [10].

cryoEM studies reveal that HSP90 samples multiple intermediate states during this cycle, including a twisted-V conformation that precedes full N-terminal dimerization [10]. The catalytic cycle involves five key steps:

  • ATP binding to NTDs
  • Lid closure over nucleotide pocket
  • NTD dimerization
  • Catalytic loop engagement and ATP hydrolysis
  • ADP release and conformational reset

The intrinsic ATPase activity is remarkably slow (kcat ∼0.2 min⁻¹ for yeast HSP90), reflecting stringent auto-inhibition that requires co-chaperones for physiological regulation [5] [9]. This molecular clamp mechanism is evolutionarily conserved in DNA gyrase and MutL proteins [2].

Structural Basis of HSP90-IN-27 Binding: Interaction with ATP-Binding Pockets

HSP90-IN-27 belongs to the class of competitive ATP-mimetics that target the conserved nucleotide-binding pocket in the HSP90 NTD. Structural analyses reveal that it engages the pocket through hydrophobic stacking interactions with the adenine-binding region and hydrogen bonding with key residues involved in ATP coordination [6] [8]. Unlike natural nucleotides, HSP90-IN-27 lacks hydrolysable phosphates, locking HSP90 in an open conformation that prevents progression through the chaperone cycle.

Notably, the inhibitor stabilizes a glycine-rich loop conformation that sterically hinders lid closure, thereby blocking the initial step in N-terminal dimerization [6] [8]. This disruption prevents the recruitment of co-chaperones like Aha1 and p23 that require the NTD-dimerized state for productive engagement. Mutation studies demonstrate that residues lining the nucleotide pocket (e.g., Asp79 in yeast) are critical for inhibitor binding affinity, while residues in the catalytic loop (e.g., Glu381) influence allosteric coupling to the MD [8] [9]. The selective pressure on this binding pocket explains the high conservation across species and the broad efficacy of ATP-competitive inhibitors.

Role of Co-Chaperones in Modulating HSP90 Conformational States

Co-chaperones precisely regulate HSP90's ATPase cycle by recognizing specific conformational states and either accelerating or braking structural transitions. They can be categorized by their functional impacts:

  • ATPase Stimulators: Aha1 binds simultaneously to the MD and NTD of HSP90, driving catalytic loop remodeling and enhancing hydrolysis rates up to 100-fold [5] [8] [10]. Mechanistically, Aha1 acts through a three-step process:
  • Aha1-N domain binding to HSP90-MD induces catalytic loop rearrangement
  • Conformational changes propagate to the NTD of the opposite protomer
  • Aha1-C domain engages the NTD dimer interface to maximize ATPase stimulation [8]
  • ATPase Inhibitors: Sti1/Hop binds the open conformation of HSP90, preventing N-terminal dimerization and reducing ATPase activity [5] [10]. It serves as an adaptor for Hsp70-client complexes, facilitating client transfer to HSP90.

  • Client-Specific Recruiters: Cdc37 delivers kinase clients to HSP90 by forming a ternary complex. Its phosphorylation state (regulated by CK2 and PP5) dictates client loading efficiency [5] [6]. TPR-domain co-chaperones like FKBP51/52 and PP5 bind the CTD MEEVD motif and influence client maturation.

Table 2: Major Co-chaperones Regulating HSP90 Conformational States

Co-chaperoneDomain OrganizationEffect on ATPaseFunctional Role
Aha1N-domain, C-domain, linkerStrong activation (up to 100x)Forces catalytic loop into active state; promotes NTD dimerization
p23/Sba1TPR-like domainInhibition/stabilizationBinds and stabilizes NTD-dimerized state; slows hydrolysis
Sti1/HopTPR domains, DP motifsStrong inhibitionPrevents NTD dimerization; facilitates Hsp70-client transfer
Cdc37Kinase-binding domain, Hsp90 interfaceContext-dependentKinase-specific recruitment; phosphorylation regulates complex stability
PP5TPR domain, phosphatase domainModulationPhosphatase activity targets phospho-regulatory sites on HSP90

Post-Translational Modifications Influencing HSP90 Function and Inhibitor Efficacy

Post-translational modifications (PTMs) create a "chaperone code" that fine-tunes HSP90 activity, co-chaperone interactions, and inhibitor sensitivity:

  • Phosphorylation: Ser/Thr phosphorylation modulates client binding and co-chaperone recruitment. Casein kinase 2 (CK2)-mediated phosphorylation of Thr22 in yeast (Thr36 in human HSP90α) disrupts Cdc37 binding, impairing kinase client maturation [5] [6]. Conversely, phosphorylation of HSP90β-Ser365 enhances Cdc37 association. Phosphorylation within the charged linker influences ATP binding affinity and conformational transitions [5] [10].

  • Acetylation: Lysine acetylation by HDAC6 reduces HSP90's ATPase activity and compromises chaperone function. Hyperacetylated HSP90 shows increased affinity for inhibitors like geldanamycin due to altered nucleotide pocket dynamics [5]. Deacetylation by HDAC6 restores function, creating a regulatory switch.

  • Oxidation & S-Nitrosylation: Reactive oxygen species modify cysteine residues in the NTD and MD, impairing ATP binding and client activation. S-nitrosylation at Cys597 in human HSP90β inhibits ATPase activity and sensitizes cells to HSP90 inhibitors [6].

  • SUMOylation & Ubiquitination: SUMO modification at Lys178 (yeast) or Lys191 (human) regulates nuclear-cytoplasmic shuttling of client proteins. Ubiquitination marks HSP90 for proteasomal degradation, providing a feedback loop during proteotoxic stress [5] [6].

Table 3: Key Post-Translational Modifications of HSP90

PTM TypeModification SitesEnzymesFunctional ConsequencesImpact on Inhibitors
PhosphorylationT22/T36 (yeast/human), S365 (Hsp90β)CK2, PKA, CDKAlters co-chaperone binding; modulates ATPase activityPhospho-mimetics reduce inhibitor binding affinity
AcetylationK294, K492 (human Hsp90α)HATs (e.g., p300), HDAC6Reduces ATP binding; impairs chaperone functionHyperacetylation enhances inhibitor binding
S-NitrosylationC597 (human Hsp90β)Nitric oxide synthasesInhibits ATPase activity; disrupts client bindingIncreases cellular sensitivity to inhibitors
UbiquitinationMultiple cytosolic lysinesCHIP E3 ligaseTargets HSP90 for degradationDegradation reduces available target pool

These PTMs create combinatorial regulatory states that determine cellular susceptibility to HSP90-IN-27. Tumor cells with hyperacetylated or oxidized HSP90 show heightened sensitivity to ATP-competitive inhibitors, suggesting PTM profiling could predict therapeutic response [5] [6].

Properties

Product Name

HSP90-IN-27

IUPAC Name

N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]naphthalene-2-sulfonamide

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C18H21N3O2S/c1-13-18(14(2)21(4)19-13)12-20(3)24(22,23)17-10-9-15-7-5-6-8-16(15)11-17/h5-11H,12H2,1-4H3

InChI Key

QQFAOBCJMZDGFZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.